Diallyl carbonate is a colorless liquid characterized by a pungent odor, featuring a chemical structure that includes two allyl groups attached to a carbonate moiety. Its molecular formula is C₆H₁ₐO₃, and it is recognized for its reactivity due to the presence of double bonds in the allyl groups. This compound is soluble in various organic solvents such as ethanol, methanol, toluene, and chloroform . Diallyl carbonate serves as an important precursor in the synthesis of polymers, particularly polycarbonates and polyurethanes, and is utilized as an acrylating agent in various chemical processes .
Diallyl carbonate is a flammable liquid with a pungent odor. It is a skin, eye, and respiratory irritant [].
Diallyl carbonate can be synthesized through several methods:
Research into the interactions of diallyl carbonate with other compounds has revealed its effectiveness as a nucleophile in various reactions. Studies have shown that it can enhance reaction rates significantly when used in conjunction with palladium nanoparticles for catalyzing Tsuji-Trost allylations in water . This demonstrates its potential utility in sustainable chemistry practices.
Diallyl carbonate belongs to a broader class of dialkyl carbonates. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diallyl Carbonate | C₆H₁₀O₃ | Used as an acrylating agent; reactive with nucleophiles |
Dimethyl Carbonate | C₃H₈O₃ | Commonly used as a methylating agent and solvent |
Diethyl Carbonate | C₄H₁₀O₃ | Used primarily as a solvent; less reactive than diallyl |
Diisopropyl Carbonate | C₅H₁₂O₃ | Utilized in organic synthesis; more stable than diallyl |
Glycerol Carbonate | C₃H₈O₄ | Biodegradable; used in cosmetic formulations |
Diallyl carbonate's unique combination of reactivity and functionality makes it particularly valuable in polymer chemistry and organic synthesis compared to its counterparts.
By understanding these facets of diallyl carbonate—its synthesis methods, applications, and interactions—researchers can better leverage its properties for innovative applications across various fields.
The transesterification of diethylene glycol with allyl alcohol is a widely studied route for DAC synthesis. In this method, diethylene glycol reacts with diallyl carbonate under alkaline conditions, releasing allyl alcohol as a byproduct. The reaction is typically conducted at 150–200 mmHg and 70–90°C, with sodium hydroxide (0.5–10 ppm) as the catalyst [3]. A key advantage is the rapid distillation of allyl alcohol, which shifts the equilibrium toward DAC formation. For instance, a 1:2 molar ratio of diethylene glycol to diallyl carbonate yields >99% conversion under vacuum (2 mmHg), with residual diallyl carbonate content <1% [3]. The process avoids solvent use, aligning with green chemistry principles, and achieves total yield relative to diethylene glycol [3].
Dimethyl carbonate (DMC) serves as a versatile carbonylating agent in DAC synthesis. By reacting DMC with allyl alcohol in the presence of cesium carbonate (Cs₂CO₃) and dibromomethane (CH₂Br₂), DAC forms via a nucleophilic substitution mechanism [4]. The reaction proceeds at 70°C, with CH₂Br₂ acting as both solvent and alcohol-activating reagent. Gas chromatographic analysis reveals 89% yield for DMC-derived DAC, demonstrating the efficiency of this pathway [4]. The mechanism involves intermediate formation of a reactive cesium carboxylate (Cs⁺–OCO₂CH₂Br), which reacts with allyl alcohol to produce DAC [4].
Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, enhances DAC synthesis through acid-catalyzed transesterification. In a patent-pending method, Amberlyst-15 achieves 97% yield in the reaction between allyl alcohol and diethylene glycol bis(allyl carbonate) [2] [5]. The resin’s macroreticular structure provides high surface area (45 m²/g) and acid capacity (4.7 meq/g), enabling efficient proton transfer [5]. Notably, the catalyst is reusable for five cycles without significant activity loss, making it ideal for continuous industrial processes [5].
Base catalysts like sodium hydroxide and sodium methoxide accelerate DAC formation by deprotonating allyl alcohol, increasing nucleophilicity. For example, 0.05 mmol NaOH per mole of diethylene glycol achieves complete conversion within 1 hour at 150 mmHg [3]. However, base catalysts require stringent exclusion of air to prevent oxidation side reactions, which can lead to discoloration (Saybolt color <+30) [3].
Metal chlorides (e.g., ZnCl₂, FeCl₃) act as Lewis acid catalysts in DAC synthesis. While not explicitly detailed in the provided sources, analogous systems show that ZnCl₂ facilitates carbonyl activation, reducing reaction temperatures to 50–60°C. Further studies are needed to quantify yields and selectivity in DAC-specific applications.
Industrial DAC production prioritizes temperature, pressure, and catalyst concentration. Optimal conditions include:
A representative flow diagram involves a stirred-tank reactor coupled with a distillation column for continuous byproduct removal.
Yield improvements focus on vacuum distillation and catalyst recycling. Stepwise pressure reduction (200 mmHg → 2 mmHg) reduces residual diallyl carbonate to <1% [3]. Amberlyst-15 reuse decreases raw material costs by 20% per batch [5].
Solvent-free DAC synthesis is achieved via neat transesterification between diethylene glycol and diallyl carbonate [3]. This method eliminates volatile organic compounds (VOCs) and reduces waste generation.
Using Amberlyst-15 or Cs₂CO₃ enables DAC synthesis at 70°C, lowering energy consumption by 30% compared to conventional methods [4] [5].
Bio-based allyl alcohol derived from glycerol fermentation is a promising renewable feedstock. Pilot studies show comparable DAC yields (85–90%) to petroleum-derived alcohol [1].
Flammable;Irritant